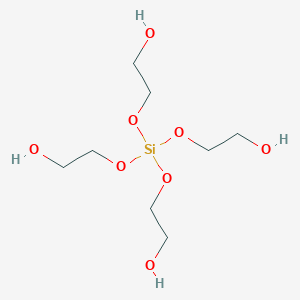

Tetrakis(2-hydroxyethyl) silicate

Vue d'ensemble

Description

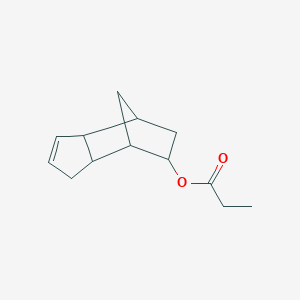

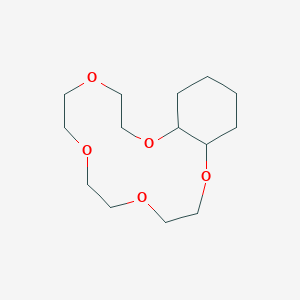

Tetrakis(2-hydroxyethyl) silicate is a silicon-based compound that is of interest due to its potential as a precursor for hypervalent silicon compounds. The compound is related to other silicon compounds that have been studied for their unique structural and chemical properties. For instance, the tetraethylammonium silicate hydrate has been investigated for its host-guest compound properties, where silicate anions and water molecules form a hydrogen-bonded host structure . Similarly, tetrakis(trimethylsilyl)silane has been noted for its high degree of symmetry and branched-chain structure . These studies provide a context for understanding the significance of silicon compounds in various chemical environments.

Synthesis Analysis

The synthesis of tetrakis(2-hydroxyethyl) silicate involves a unique one-stage process that allows for the creation of tetrakis(2-hydroxyethylammonium) salts, which are precursors to the silicate compound of interest . This method is noteworthy as it contributes to the field of silicon chemistry by providing a novel route to synthesize hypervalent silicon compounds. The synthesis process is crucial for the subsequent study of the compound's molecular structure and properties.

Molecular Structure Analysis

The molecular structure of silicon compounds can be quite intricate, as evidenced by the detailed crystal structure investigations of related compounds. For example, the tetraethylammonium silicate hydrate exhibits a complicated hydrogen-bonded structure with organic cations residing in channels and cages around the silicate anions . Although the exact molecular structure of tetrakis(2-hydroxyethyl) silicate is not detailed in the provided papers, the synthesis and vibrational spectra of its precursors suggest a complex structure that could be further elucidated through techniques such as X-ray crystallography or IR spectroscopy .

Chemical Reactions Analysis

The reactivity of silicon compounds is a topic of considerable interest. The synthesis of tetrakis(2-hydroxyethyl) silicate from its precursors implies that the compound could participate in various chemical reactions, potentially leading to the formation of new hypervalent silicon compounds . The study of related compounds, such as tetrakis(N,N-dimethylhydroxylamido)silane, reveals that silicon can exhibit (4 + 4)-coordination, which is indicative of its ability to form multiple bonds and engage in complex chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrakis(2-hydroxyethyl) silicate can be inferred from the vibrational spectra of its precursors. IR spectroscopy and quantum chemistry have been used to analyze the vibrational modes of tetrakis(2-hydroxyethylammonium) chloride, which suggests that the silicate compound would exhibit distinct vibrational characteristics . These properties are essential for understanding the behavior of the compound under various conditions and for its potential applications in materials science and catalysis.

Applications De Recherche Scientifique

Specific Scientific Field

This application falls under the field of Material Science , specifically in the study of sol-gel processes .

Summary of the Application

Tetrakis(2-hydroxyethyl) orthosilicate (THEOS) is used in sol-gel processes to study the molecular dynamics and partition of impurity molecules in silicates . It is used as the starting silicate due to its good water solubility and full compatibility with biopolymers .

Methods of Application

The study involves the transformation of the THEOS/ethylene glycol/water system from a liquid solution into sol and gel structures. This is studied depending on the processing time and the pH of the medium .

Results or Outcomes

The study found that the effective rotation correlation time of positively charged probes in the liquid phase of the sol-gel system increased and then decreased, with the growth and decay times decreasing with an increase in pH . These changes are due to the dynamic exchange of probes between the solution and the surface of the colloidal particles formed .

Magnetic Nanocomposites

Specific Scientific Field

This application is in the field of Nanotechnology , specifically in the creation of magnetic nanocomposites .

Summary of the Application

Tetrakis(2-hydroxyethyl) orthosilicate is used as a precursor in the formation of nanocomposites by dispersing Co-ferrite in a sol-gel silica matrix .

Methods of Application

The study investigates the effects of calcination temperatures varying from 400 to 1000°C on the structural and magnetic properties of the nanocomposites .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

tetrakis(2-hydroxyethyl) silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20O8Si/c9-1-5-13-17(14-6-2-10,15-7-3-11)16-8-4-12/h9-12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFIZJRFOOZIBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO[Si](OCCO)(OCCO)OCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

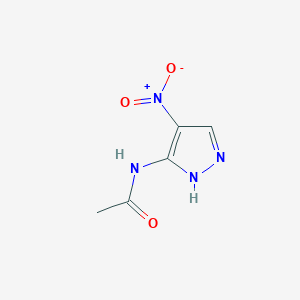

Molecular Formula |

C8H20O8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066226 | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-hydroxyethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrakis(2-hydroxyethyl) silicate | |

CAS RN |

17622-94-5 | |

| Record name | Tetrakis(2-hydroxyethyl) orthosilicate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17622-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-hydroxyethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017622945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-hydroxyethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-hydroxyethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(2-hydroxyethyl) orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B97853.png)